molecular formula C17H16BrN3O3S B11016183 ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11016183
M. Wt: 422.3 g/mol
InChI Key: DZLXHGJEKRHYPQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the bromination of indole to form 6-bromo-1H-indole. This can be achieved using bromine in acetic acid under controlled conditions.

    Acetylation: The 6-bromo-1H-indole is then acetylated using acetic anhydride to form 6-bromo-1H-indol-1-yl acetate.

    Thiazole Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-methyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine.

    Coupling Reaction: Finally, the indole and thiazole derivatives are coupled together using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the ester and amide functionalities. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: The bromine atom on the indole ring can participate in nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is studied for its potential as a bioactive molecule. Its indole and thiazole moieties are known to interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the indole ring, which is a common motif in many pharmaceuticals, suggests that it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The thiazole ring can also interact with biological molecules, contributing to the compound’s overall effect. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

    Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Contains a chlorine atom instead of bromine, which can alter its chemical properties and biological activity.

Uniqueness

This compound is unique due to the presence of the bromine atom on the indole ring. This halogenation can significantly impact its chemical reactivity and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

ethyl 2-[[2-(6-bromoindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16BrN3O3S/c1-3-24-16(23)15-10(2)19-17(25-15)20-14(22)9-21-7-6-11-4-5-12(18)8-13(11)21/h4-8H,3,9H2,1-2H3,(H,19,20,22)

InChI Key

DZLXHGJEKRHYPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)C

Origin of Product

United States

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